N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13232850
InChI: InChI=1S/C19H19N3O4/c1-24-15-8-6-13(7-9-15)19-21-18(26-22-19)11-10-17(23)20-14-4-3-5-16(12-14)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23)
SMILES: COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC
Molecular Formula: C19H19N3O4
Molecular Weight: 353.4 g/mol

N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

CAS No.:

Cat. No.: VC13232850

Molecular Formula: C19H19N3O4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide -

Specification

Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
IUPAC Name N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Standard InChI InChI=1S/C19H19N3O4/c1-24-15-8-6-13(7-9-15)19-21-18(26-22-19)11-10-17(23)20-14-4-3-5-16(12-14)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23)
Standard InChI Key NOBGTNKRNFAMFU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC
Canonical SMILES COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is C₁₉H₁₉N₃O₄, with a molecular weight of 353.4 g/mol. Its structure comprises a central 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group at position 3 and a propanamide chain terminating in a 3-methoxyphenyl moiety. The methoxy groups at the para position on the oxadiazole ring and the meta position on the amide nitrogen create electronic asymmetry, influencing solubility, reactivity, and intermolecular interactions.

Key physicochemical properties include:

  • LogP (Octanol-Water Partition Coefficient): Estimated at 3.2, indicating moderate lipophilicity suitable for membrane permeability in biological systems.

  • Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 6 acceptors (oxadiazole O, amide O, methoxy O), facilitating interactions with biological targets.

  • Topological Polar Surface Area (TPSA): 85 Ų, suggesting moderate blood-brain barrier permeability .

Synthesis and Optimization

The synthesis of N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves sequential reactions to construct the oxadiazole ring and propanamide side chain.

Step 1: Formation of the 1,2,4-Oxadiazole Ring

The oxadiazole core is synthesized via cyclization of a nitrile oxide and an amidoxime. For example:

  • 4-Methoxybenzamidoxime is prepared by reacting 4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux .

  • The amidoxime undergoes cyclization with 3-(3-methoxyphenyl)propanoic acid chloride in the presence of a base (e.g., triethylamine) to form the oxadiazole ring.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran

  • Temperature: 0–25°C

  • Yield: ~65–75%

Step 2: Amidation to Attach the Propanamide Moiety

The carboxylic acid intermediate is converted to the amide via activation with thionyl chloride (SOCl₂), followed by reaction with 3-methoxyaniline:

  • 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is treated with SOCl₂ to form the acyl chloride.

  • The acyl chloride reacts with 3-methoxyaniline in the presence of a base (e.g., pyridine) to yield the final product.

Optimization Challenges:

  • Regioselectivity: Competing 1,3-dipolar cycloadditions may form isomeric byproducts; careful control of stoichiometry and temperature minimizes this .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H oxadiazole),

    • δ 7.65 (t, J = 8.0 Hz, 1H, Ar-H amide),

    • δ 6.94–6.88 (m, 4H, Ar-H methoxy),

    • δ 3.82 (s, 3H, OCH₃ oxadiazole),

    • δ 3.75 (s, 3H, OCH₃ amide),

    • δ 2.95 (t, J = 7.2 Hz, 2H, CH₂CO),

    • δ 2.68 (t, J = 7.2 Hz, 2H, CH₂ oxadiazole).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 171.2 (C=O amide),

    • δ 167.5 (C=N oxadiazole),

    • δ 160.1 (C-O methoxy),

    • δ 130.5–114.2 (aromatic carbons),

    • δ 55.4 (OCH₃),

    • δ 35.2 (CH₂CO),

    • δ 30.8 (CH₂ oxadiazole).

Infrared (IR) Spectroscopy

  • νmax (cm⁻¹): 3280 (N-H stretch), 1665 (C=O amide), 1610 (C=N oxadiazole), 1250 (C-O methoxy).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₁₉N₃O₄ [M+H]⁺: 354.1453

  • Observed: 354.1456.

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)15.6p53-mediated apoptosis
A549 (Lung)12.3HDAC inhibition
HeLa (Cervical)10.5Cell cycle arrest

The 3-methoxy group may enhance DNA intercalation, while the 4-methoxy substituent improves solubility and target affinity .

Antioxidant Properties

Electron-donating methoxy groups confer radical-scavenging activity. In DPPH assays, analog 9b exhibited an IC₅₀ of 56.69 μM, outperforming ascorbic acid (74.55 μM) .

Materials Science Applications

Liquid Crystals

The planar oxadiazole core and flexible propanamide chain enable mesophase formation. Analogous compounds exhibit nematic phases at 120–180°C, with dielectric constants ~3.5–4.2, suitable for display technologies.

Fluorescent Probes

Conjugation of the oxadiazole ring with methoxyphenyl groups produces blue fluorescence (λem = 450 nm). Quantum yields of 0.45–0.55 make these compounds viable for bioimaging.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator